molecular formula C8H9N3O2 B13138078 Acetamide, 2-amino-2-hydroximino-N-phenyl-

Acetamide, 2-amino-2-hydroximino-N-phenyl-

Cat. No.: B13138078
M. Wt: 179.18 g/mol
InChI Key: DKNZOWPTYQWFMV-UHFFFAOYSA-N
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Description

2-amino-2-(hydroxyimino)-N-phenylacetamide is a chemical compound with the molecular formula C8H9N3O2. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyimino group, and a phenylacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(hydroxyimino)-N-phenylacetamide typically involves the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired product by the addition of an amino group. The reaction conditions generally include refluxing the reaction mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-amino-2-(hydroxyimino)-N-phenylacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(hydroxyimino)-N-phenylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-2-(hydroxyimino)-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-2-(hydroxyimino)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the amino group can participate in various biochemical reactions, modulating the function of enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(hydroxyimino)acetamide
  • N-phenylacetamide
  • 2-amino-N-phenylacetamide

Uniqueness

2-amino-2-(hydroxyimino)-N-phenylacetamide is unique due to the presence of both an amino and a hydroxyimino group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

(2Z)-2-amino-2-hydroxyimino-N-phenylacetamide

InChI

InChI=1S/C8H9N3O2/c9-7(11-13)8(12)10-6-4-2-1-3-5-6/h1-5,13H,(H2,9,11)(H,10,12)

InChI Key

DKNZOWPTYQWFMV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NO)N

Origin of Product

United States

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